molecular formula C19H23FN2O2S B6499345 N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide CAS No. 953210-12-3

N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B6499345
CAS No.: 953210-12-3
M. Wt: 362.5 g/mol
InChI Key: VHCXBOBKNSAPRU-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide (also known as N-benzyl-4-fluorobenzene-1-sulfonamide) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 84-86°C and a boiling point of 189-190°C. N-benzyl-4-fluorobenzene-1-sulfonamide is a useful tool for studying the biochemical and physiological effects of a variety of compounds, and has been used in a variety of laboratory experiments.

Scientific Research Applications

N-benzyl-4-fluorobenzene-1-sulfonamide is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including inhibitors of the enzyme beta-secretase. Additionally, it has been used in a variety of laboratory experiments to study the biochemical and physiological effects of compounds.

Mechanism of Action

N-benzyl-4-fluorobenzene-1-sulfonamide is a synthetic compound that has been used in a variety of scientific research applications. It is believed to act as an inhibitor of the enzyme beta-secretase, which is involved in the production of amyloid-beta peptides that are associated with Alzheimer's disease. Additionally, it has been used in a variety of laboratory experiments to study the biochemical and physiological effects of compounds.
Biochemical and Physiological Effects
N-benzyl-4-fluorobenzene-1-sulfonamide has been used in a variety of laboratory experiments to study the biochemical and physiological effects of compounds. It has been shown to inhibit the enzyme beta-secretase, which is involved in the production of amyloid-beta peptides that are associated with Alzheimer's disease. Additionally, it has been used to study the effects of compounds on cell proliferation and apoptosis, as well as the effects of compounds on the expression of genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

N-benzyl-4-fluorobenzene-1-sulfonamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a stable compound with a low toxicity profile, making it safe to use in laboratory experiments. The main limitation of N-benzyl-4-fluorobenzene-1-sulfonamide is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

N-benzyl-4-fluorobenzene-1-sulfonamide has a variety of potential future applications in scientific research. It could be used to study the effects of compounds on cell proliferation and apoptosis, as well as the effects of compounds on the expression of genes involved in inflammation and cancer. Additionally, it could be used to study the effects of compounds on the activity of enzymes involved in the metabolism of drugs, or to develop inhibitors of enzymes involved in the production of amyloid-beta peptides. Finally, it could be used to study the effects of compounds on the structure and function of proteins, or to develop inhibitors of proteins involved in the development of diseases such as cancer.

Synthesis Methods

N-benzyl-4-fluorobenzene-1-sulfonamide is synthesized by the reaction of 4-fluorobenzene-1-sulfonamide with benzyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere such as argon or nitrogen, and the product is purified by recrystallization.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c20-18-6-8-19(9-7-18)25(23,24)21-14-16-10-12-22(13-11-16)15-17-4-2-1-3-5-17/h1-9,16,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCXBOBKNSAPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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